(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-{(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl]-3-methylbutyl}propanamide
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Overview
Description
Sg17-1-4 is a member of the class of isocoumarins isolated from the marine fungus Alternaria tenuis and has been shown to exhibit cytotoxic activities. It has a role as an antineoplastic agent, a marine metabolite and a fungal metabolite. It is a member of isocoumarins, a secondary alcohol, a tertiary alcohol and a monocarboxylic acid amide.
Scientific Research Applications
Alkaloids from Mangrove-Derived Actinomycete
- Study Focus : This study isolated new alkaloids from the fermentation broth of endophytic actinomycetes, Jishengella endophytica 161111. Compounds were characterized, and their activity against the influenza A virus subtype H1N1 was investigated, showing promising results for some compounds (Wang et al., 2014).
Design of Gamma-Secretase Inhibitors
- Study Focus : Novel benzodiazepine-containing gamma-secretase inhibitors for potential use in Alzheimer's disease were designed. The study focused on synthesizing a highly potent compound that demonstrated excellent in vitro potency, indicating potential therapeutic applications (Churcher et al., 2003).
Synthesis of Peptidomimetic Inhibitor of Caspase-3
- Study Focus : The synthesis and characterization of a novel potent and selective inhibitor of caspase-3 were reported. This molecule represents a monocyclic conformationally constrained form of a tetrapeptide, indicating its potential in influencing biological processes related to caspase-3 (Micale et al., 2004).
Synthesis of C15 Polyketide Spiroketals
- Study Focus : The study discussed the non-iterative asymmetric synthesis of C15 polyketide spiroketals. These compounds were tested for their cytotoxicity towards various cancer cell lines, providing insights into their potential medical applications (Meilert et al., 2004).
Properties
Molecular Formula |
C24H34N2O9 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxy-3-[(3S,5S)-2-hydroxy-2,3-dimethyl-7-oxo-1,4-oxazepan-5-yl]-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]propanamide |
InChI |
InChI=1S/C24H34N2O9/c1-11(2)8-14(17-9-13-6-5-7-16(27)19(13)23(32)34-17)26-22(31)21(30)20(29)15-10-18(28)35-24(4,33)12(3)25-15/h5-7,11-12,14-15,17,20-21,25,27,29-30,33H,8-10H2,1-4H3,(H,26,31)/t12-,14-,15-,17-,20-,21-,24?/m0/s1 |
InChI Key |
VWEGLEKHUIRPCH-BGAXJHJKSA-N |
Isomeric SMILES |
C[C@H]1C(OC(=O)C[C@H](N1)[C@@H]([C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O)O)(C)O |
Canonical SMILES |
CC1C(OC(=O)CC(N1)C(C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O)O)(C)O |
Synonyms |
Sg17-1-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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